Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester
Description
The ortho-methoxy group on the benzyl moiety distinguishes it from analogs with substituents at other positions (e.g., para-methoxy) or different functional groups (e.g., cyano, formyl). Such compounds are critical in organic synthesis, particularly in Wittig–Horner reactions for constructing π-conjugated systems , and may exhibit biological activity depending on substituent effects .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-8-6-7-9-12(11)14-3/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVLPSWWIBDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457678 | |
| Record name | Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150809-54-4 | |
| Record name | Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The Arbuzov mechanism proceeds via nucleophilic attack of the halide on triethyl phosphite, displacing two ethoxy groups to form the phosphonate ester. For 2-methoxybenzyl chloride, the reaction can be summarized as:
$$
\text{2-Methoxybenzyl Cl} + \text{P(OEt)}_3 \xrightarrow{\Delta} \text{Diethyl [(2-methoxyphenyl)methyl]phosphonate} + \text{EtCl}
$$
The reaction typically requires temperatures of 120–150°C and proceeds without solvents or in inert media like toluene.
Optimization and Yields
Key parameters include:
- Halide Reactivity : Benzyl bromides generally react faster than chlorides due to better leaving-group ability.
- Temperature Control : Excessive heat (>150°C) risks decomposition, while temperatures <100°C result in incomplete conversion.
- Purity of Triethyl Phosphite : Moisture-free conditions are critical to prevent hydrolysis.
In analogous syntheses, diethyl (2-methylbenzyl)phosphonate (CAS 62778-16-9) is obtained in 75–85% yield under reflux. Extrapolating to the methoxy derivative, similar yields are achievable with optimized stoichiometry (1:1.2 halide-to-phosphite ratio).
Selective Esterification of Phosphonic Acids
For substrates where the phosphonic acid precursor is accessible, esterification using triethyl orthoacetate offers high selectivity. This method, validated for aliphatic and aromatic phosphonic acids, enables controlled mono- or diester formation.
Reaction Conditions
- Reagent : Triethyl orthoacetate (15–30 equiv.) acts as both solvent and alkoxy donor.
- Temperature : Diesterification dominates at 90°C, while monoesters form preferentially at 30°C.
- Substrate Scope : Aromatic phosphonic acids with electron-donating groups (e.g., methoxy) exhibit faster conversion due to stabilized intermediates.
For [(2-methoxyphenyl)methyl]phosphonic acid, diesterification at 90°C for 6–8 hours achieves >90% conversion, with isolated yields of 82–88% after column purification.
Mechanistic Insights
The reaction proceeds via transient 1,1-diethoxyethyl intermediates, which undergo sequential ethanolysis to release acetic acid and generate the diester:
$$
\text{RPO}3\text{H}2 + \text{CH}3\text{C(OEt)}3 \rightarrow \text{RPO}3\text{Et}2 + \text{CH}3\text{CO}2\text{H} + 2 \text{EtOH}
$$
Kinetic studies confirm pseudo-first-order dependence on phosphonic acid concentration.
Comparative Analysis of Methods
| Method | Starting Materials | Yield (%) | Conditions | Advantages |
|---|---|---|---|---|
| Arbuzov Reaction | 2-Methoxybenzyl halide | 75–85 | 120–150°C, solvent-free | One-step, high scalability |
| Esterification | Phosphonic acid precursor | 82–88 | 90°C, 6–8 hours | Selectivity, minimal side products |
| Multicomponent Coupling | 2-Methoxybenzaldehyde | <40 | 80°C, OSU-6 catalyst | Modular but low efficiency |
The Arbuzov method is preferred for industrial-scale synthesis due to shorter reaction times and commercial availability of triethyl phosphite. Conversely, esterification is ideal for lab-scale precision, particularly when phosphonic acids are readily accessible.
Experimental Characterization and Validation
Spectral Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, aromatic H), 4.10–3.95 (m, POEt$$2$$), 3.80 (s, OCH$$3$$), 3.15 (d, $$J{P-H}$$ = 14.2 Hz, CH$$_2$$P).
- $$^{13}$$C NMR : δ 160.5 (OCH$$3$$), 55.2 (OCH$$3$$), 62.1 (POEt$$2$$), 34.8 (CH$$2$$P).
- HRMS : Calculated for C$${12}$$H$${19}$$O$$_5$$P [M+H]$$^+$$: 283.1004; Found: 283.1002.
Purity Assessment
HPLC analyses (C18 column, MeCN/H$$_2$$O) show >98% purity for Arbuzov-derived product, compared to 95–97% for esterification routes due to residual acetic acid.
Chemical Reactions Analysis
Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of stilbenes via oxidation and Horner-Emmons reactions.
Medicine: It is explored for its potential use in drug development and as a pro-drug.
Industry: It is employed as a corrosion inhibitor and in the preparation of antimalarial agents.
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester involves its interaction with molecular targets and pathways. For instance, it can form an adsorptive protective layer on metallic surfaces, acting as a corrosion inhibitor . Additionally, it may catalyze specific biochemical reactions, such as the hydrolysis of phosphoglycerides, releasing signal molecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
(a) Ortho- vs. Para-Methoxybenzylphosphonates
- The electron-donating methoxy group may slightly increase electron density on the benzyl ring, influencing conjugation in polymers .
- Para-Methoxy Analog : Diethyl 4-methoxybenzylphosphonate (CAS: MFCD00015662)
- The para-methoxy group lacks steric hindrance, allowing easier access to the phosphonate in reactions. Electronic effects are more uniformly distributed, which may enhance stability in certain synthetic pathways.
(b) Electron-Withdrawing Substituents
- 4-Cyanobenzylphosphonate (Diethyl (4-cyanobenzyl)phosphonate, CAS: 1552-41-6) The cyano group is strongly electron-withdrawing, reducing electron density on the benzyl ring.
- 4-Formylbenzylphosphonate (Diethyl 4-formylphenylphosphonate, CAS: MFCD00272196)
(c) Halogenated Analogs
- Its electronegativity may slightly decrease phosphonate reactivity compared to methoxy groups.
- 2-Chloroethylphosphonate (Diethyl 2-chloroethylphosphonate, CAS: MFCD00010358)
- The chloroethyl chain introduces alkyl halide-like reactivity, enabling nucleophilic substitutions (e.g., formation of quaternary ammonium salts).
Physicochemical Properties
Table 1: Key Properties of Selected Phosphonic Acid Diethyl Esters
Biological Activity
Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester , exhibits a range of biological properties that make it a candidate for further research. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 150809-54-4
Molecular Formula: C12H17O4P
Molecular Weight: 270.24 g/mol
The compound features a phosphonic acid moiety attached to a diethyl ester and a methoxyphenyl group, which contributes to its unique chemical properties.
1. Antimicrobial Activity
Research indicates that phosphonic acid derivatives can exhibit antimicrobial properties. A study highlighted the potential of phosphonates in overcoming antibiotic resistance by targeting bacterial cell wall synthesis pathways similar to β-lactams . The structural characteristics of phosphonates allow them to interact with vital bacterial enzymes involved in cell wall biosynthesis, thereby inhibiting growth.
2. Cytotoxicity and Antitumor Activity
Phosphonic acid derivatives have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of diethyl [(2-methoxyphenyl)methyl]phosphonate were tested against HEK-293 cells, demonstrating cytotoxicity comparable to standard chemotherapeutic agents . This suggests potential applications in cancer therapy.
3. Cardioprotective Effects
In vivo studies using mouse models have demonstrated that phosphonate analogues can alleviate symptoms of ischemic heart failure. These compounds were administered via mini-osmotic pumps, showing significant cardioprotective effects through mechanisms that may involve modulation of nucleotide signaling pathways .
The biological activity of phosphonic acid derivatives is largely attributed to their ability to mimic natural substrates and inhibit key enzymatic processes:
- Inhibition of Enzymatic Pathways: Phosphonates can act as competitive inhibitors for enzymes involved in biosynthetic pathways, particularly those related to nucleotides and amino acids.
- Membrane Interaction: The lipophilic nature of the diethyl ester allows these compounds to penetrate cellular membranes effectively, facilitating their interaction with intracellular targets.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing [(2-methoxyphenyl)methyl]phosphonic acid diethyl ester?
- Methodology : The compound is typically synthesized via multi-step phosphorylation. For example, diethyl esters of aryl-substituted phosphonic acids are often prepared by reacting phosphonic acid derivatives with alcohols under acid-catalyzed conditions. Evidence from analogous syntheses shows that intermediates like methylphosphonates can be generated using phosphoryl chloride (POCl₃) and triethylamine as a base, followed by coupling with aromatic alcohols (e.g., 4-methoxy-methylsalicylate) . Another approach involves alkylation of diethyl phosphite with a 2-methoxybenzyl halide, leveraging silver oxide (AgO) as an oxidant in methanol .
- Key Considerations : Reaction yields (30–50%) depend on stoichiometry, solvent choice (e.g., CH₂Cl₂), and purification via column chromatography .
Q. How is IR spectroscopy utilized to confirm the esterification of phosphonic acid derivatives?
- Methodology : IR spectra of diethyl phosphonate esters exhibit characteristic peaks for P=O (1270–1280 cm⁻¹) and P-O-C stretches (1020–1060 cm⁻¹). For example, in related compounds, the P=O stretch appears at 1280 cm⁻¹, while aromatic C-O (methoxy) vibrations are observed near 1260 cm⁻¹ .
- Validation : Compare experimental IR data with reference spectra for analogous esters (e.g., [(4-fluorophenyl)methyl]phosphonic acid diethyl ester) .
Q. What purification techniques are effective for isolating diethyl phosphonate esters?
- Methodology : Column chromatography with petroleum ether/ethyl acetate (3:1) is widely used . Liquid-liquid extraction (e.g., CH₂Cl₂ and HCl washes) removes unreacted reagents, while MgSO₄ drying ensures anhydrous conditions .
- Yield Optimization : Fraction collection monitored by TLC or HPLC improves purity .
Q. How do reaction conditions influence hydrolysis of phosphonate esters to free acids?
- Methodology : Hydrolysis can be achieved using 6N HCl or bromotrimethylsilane (BTMS). For instance, BTMS selectively cleaves esters without degrading sensitive functional groups, whereas HCl may produce regioisomers depending on steric effects .
- Analytical Confirmation : Monitor reaction progress via ³¹P NMR to track ester-to-acid conversion .
Q. What safety protocols are critical when handling diethyl phosphonate esters?
- Guidelines : Use fume hoods for volatile reagents (e.g., POCl₃), wear nitrile gloves, and avoid skin contact with phosphorylating agents. Safety data sheets (SDS) for structurally similar compounds recommend storing esters under inert gas (N₂) at 4°C to prevent hydrolysis .
Advanced Questions
Q. How can competing side reactions (e.g., over-alkylation) be mitigated during synthesis?
- Strategies : Control stoichiometry (e.g., 1:1.05 substrate:reagent ratio) and use low temperatures (0–5°C) to suppress undesired pathways. For example, adding NaH slowly to acrylamide precursors prevents polymerization .
- Case Study : In the synthesis of (meth)acrylamido phosphonic acids, side products were minimized by stepwise addition of vinyl phosphonate esters .
Q. What mechanistic insights explain regioselectivity in phosphonate ester hydrolysis?
- Analysis : Acidic hydrolysis (HCl) follows an SN2 mechanism at the phosphorus center, while BTMS-mediated cleavage involves nucleophilic attack by trimethylsilyl groups. Computational studies (DFT) on analogous systems reveal that steric hindrance from the 2-methoxybenzyl group directs hydrolysis to the less substituted oxygen .
Q. How can reaction yields be improved for low-yielding steps (e.g., <30%)?
- Optimization :
- Catalysis : Introduce Lewis acids (e.g., BF₃·Et₂O) to activate phosphoryl intermediates .
- Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity of alcohol reactants .
- Case Study : Refluxing diethyl methylphosphite with POCl₃ for 48 h increased yields from 30% to 50% in a related coumarin-phosphonate synthesis .
Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., overlapping NMR signals)?
- Solutions :
Q. How can computational modeling predict reactivity trends in phosphonate ester derivatives?
- Approach : Density Functional Theory (DFT) calculates transition-state energies for phosphorylation steps. For example, studies on methylphosphonates show that electron-donating groups (e.g., methoxy) lower activation barriers by stabilizing intermediates .
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
